

Spectroscopic Profile of 1,3-dimethyl-1H-pyrazol-5-ol: A Technical Guide

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Compound of Interest

Compound Name: **1,3-dimethyl-1H-pyrazol-5-ol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **1,3-dimethyl-1H-pyrazol-5-ol** (CAS No: 5203-77-0). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development. This compound and its derivatives are of significant interest in medicinal chemistry, often serving as key building blocks in the synthesis of novel therapeutic agents.

Spectroscopic Data Summary

The spectroscopic data for **1,3-dimethyl-1H-pyrazol-5-ol** is summarized in the tables below. It is important to note that this compound can exist in tautomeric forms, primarily as **1,3-dimethyl-1H-pyrazol-5-ol** and its keto form, 1,3-dimethyl-1,2-dihydro-3H-pyrazol-3-one. The presented NMR data reflects the predominantly observed tautomer in solution.

Table 1: ^1H NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of **1,3-dimethyl-1H-pyrazol-5-ol**)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.21	Singlet	3H	N-CH ₃ (Methyl at N1)
3.11	Singlet	2H	CH ₂ (Methylene at C4)
2.02	Singlet	3H	C-CH ₃ (Methyl at C3)

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,3-dimethyl-5-pyrazolone (Tautomer of **1,3-dimethyl-1H-pyrazol-5-ol**)

Chemical Shift (δ) ppm	Assignment
172.2	C=O (C5)
155.5	C=N (C3)
41.4	CH ₂ (C4)
31.0	N-CH ₃
16.9	C-CH ₃

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm ⁻¹)	Interpretation
1549	C=O stretching (Amide I band)
1269	C-N stretching
1185	C-N stretching
1034	C-C stretching

Sample Preparation: KBr pellet[1]

Table 4: Mass Spectrometry Data

m/z Ratio	Relative Intensity	Interpretation
113	100%	[M+H] ⁺

Ionization Method: APCI (Atmospheric Pressure Chemical Ionization)[1]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

- Approximately 5-10 mg of **1,3-dimethyl-1H-pyrazol-5-ol** was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition:

- The spectrometer was tuned to the proton frequency.
- A standard one-pulse sequence was used to acquire the spectrum.

- Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

- The spectrometer was tuned to the carbon frequency.
- A proton-decoupled pulse sequence was employed to obtain a spectrum with singlets for each unique carbon atom.
- A wider spectral width (e.g., 0-200 ppm) was used, and a significantly larger number of scans were accumulated (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- A small amount of the sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- The mixture was then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- A background spectrum of the empty sample compartment was recorded.
- The KBr pellet containing the sample was placed in the sample holder.
- The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound.

Instrumentation: A mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) source.

Sample Preparation:

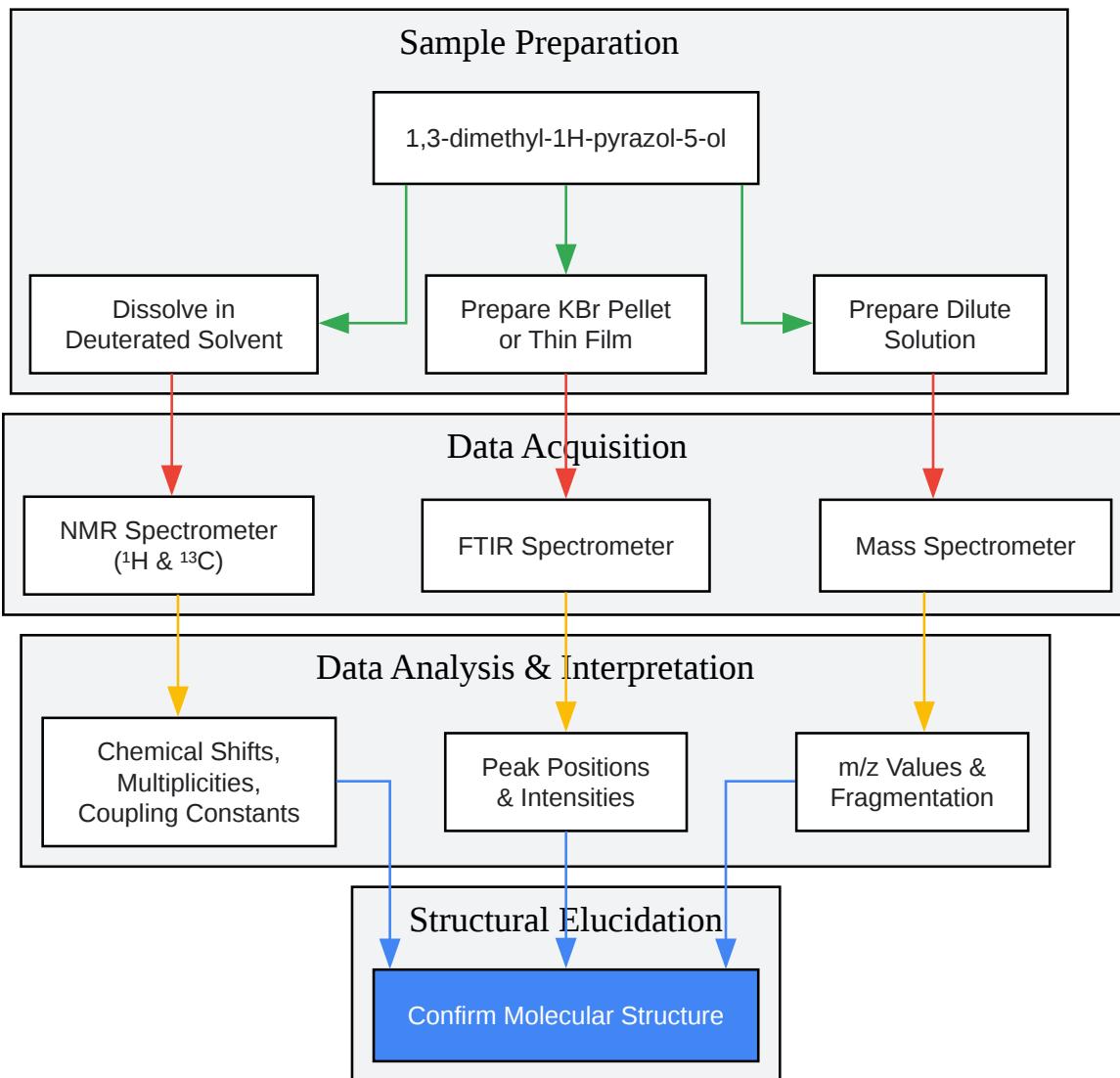
- A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or acetonitrile).
- The solution was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

Data Acquisition:

- The instrument was operated in positive ion mode.
- A full scan was performed over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
- The APCI source parameters, such as corona discharge current and vaporizer temperature, were optimized to achieve efficient ionization.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **1,3-dimethyl-1H-pyrazol-5-ol**.



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General workflow for spectroscopic analysis.

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References

- 1. 1,3-Dimethyl-5-hydroxypyrazole | 5203-77-0 [chemicalbook.com]
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